Cas no 863029-85-0 (1-(4-tert-butylphenyl)prop-2-en-1-ol)

1-(4-tert-Butylphenyl)prop-2-en-1-ol is a tertiary alcohol derivative featuring a propenyl group and a tert-butyl-substituted phenyl ring. This compound is of interest in organic synthesis due to its versatile reactivity, serving as a key intermediate in the preparation of fine chemicals, pharmaceuticals, and specialty polymers. The tert-butyl group enhances steric and electronic properties, influencing selectivity in reactions such as nucleophilic additions or polymerizations. Its unsaturated propenyl moiety allows for further functionalization, including Michael additions or radical polymerizations. The compound's stability under standard conditions makes it suitable for controlled synthetic applications, particularly in the development of advanced materials or bioactive molecules.
1-(4-tert-butylphenyl)prop-2-en-1-ol structure
863029-85-0 structure
Product name:1-(4-tert-butylphenyl)prop-2-en-1-ol
CAS No:863029-85-0
MF:C13H18O
MW:190.28100
CID:3039055
PubChem ID:58864682

1-(4-tert-butylphenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(tert-butyl)phenyl)prop-2-en-1-ol
    • 1-(4-tert-butylphenyl)prop-2-en-1-ol
    • SCHEMBL14510212
    • 863029-85-0
    • EN300-1852552
    • AKOS014753768
    • Inchi: InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9,12,14H,1H2,2-4H3
    • InChI Key: QTQAYCFRMSKXLZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 190.13600
  • Monoisotopic Mass: 190.135765193Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.20350

1-(4-tert-butylphenyl)prop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1852552-2.5g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
2.5g
$1230.0 2023-09-18
Enamine
EN300-1852552-0.25g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
0.25g
$579.0 2023-09-18
Enamine
EN300-1852552-10.0g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
10g
$3929.0 2023-06-02
Enamine
EN300-1852552-10g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
10g
$2701.0 2023-09-18
Enamine
EN300-1852552-0.05g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
0.05g
$528.0 2023-09-18
Enamine
EN300-1852552-5.0g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
5g
$2650.0 2023-06-02
Enamine
EN300-1852552-1.0g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
1g
$914.0 2023-06-02
Enamine
EN300-1852552-0.1g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
0.1g
$553.0 2023-09-18
Enamine
EN300-1852552-0.5g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
0.5g
$603.0 2023-09-18
Enamine
EN300-1852552-1g
1-(4-tert-butylphenyl)prop-2-en-1-ol
863029-85-0
1g
$628.0 2023-09-18

1-(4-tert-butylphenyl)prop-2-en-1-ol Related Literature

Additional information on 1-(4-tert-butylphenyl)prop-2-en-1-ol

Recent Advances in the Study of 1-(4-tert-butylphenyl)prop-2-en-1-ol (CAS: 863029-85-0) in Chemical Biology and Pharmaceutical Research

1-(4-tert-butylphenyl)prop-2-en-1-ol (CAS: 863029-85-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound has been investigated for its unique chemical properties, including its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. Recent publications have demonstrated its utility in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. For instance, researchers have utilized 1-(4-tert-butylphenyl)prop-2-en-1-ol as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.

In addition to its synthetic applications, studies have explored the biological activities of 1-(4-tert-butylphenyl)prop-2-en-1-ol and its derivatives. Preliminary in vitro assays have shown promising results, with some derivatives exhibiting potent anti-inflammatory and anticancer properties. These findings suggest that further optimization of this compound could lead to the development of new therapeutic candidates. However, detailed mechanistic studies and in vivo evaluations are still needed to fully understand its pharmacological potential.

Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have facilitated the characterization of 1-(4-tert-butylphenyl)prop-2-en-1-ol and its metabolites. These tools have been instrumental in elucidating the compound's stability, reactivity, and metabolic fate, which are critical for its potential use in drug formulation. Furthermore, computational modeling studies have provided insights into the compound's interaction with biological targets, aiding in the design of more effective derivatives.

Despite the progress made, challenges remain in the scalable synthesis and clinical translation of 1-(4-tert-butylphenyl)prop-2-en-1-ol-based compounds. Issues such as low yield, poor solubility, and potential toxicity need to be addressed through innovative synthetic strategies and formulation technologies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound in pharmaceutical applications.

In conclusion, 1-(4-tert-butylphenyl)prop-2-en-1-ol (CAS: 863029-85-0) represents a promising scaffold in chemical biology and drug discovery. Ongoing research continues to uncover its multifaceted roles, from synthetic versatility to biological activity. As the field advances, this compound is expected to play an increasingly important role in the development of next-generation therapeutics. Future studies should focus on optimizing its properties and exploring its applications in diverse therapeutic areas.

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